Enoxacin Hydrate: A Comprehensive Technical Guide on Chemical Properties and Structure
Enoxacin Hydrate: A Comprehensive Technical Guide on Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enoxacin hydrate is a synthetic fluoroquinolone, a class of broad-spectrum antibacterial agents. It exerts its bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication.[1][2] Beyond its established antibacterial properties, enoxacin has garnered significant interest for its role as a modulator of microRNA (miRNA) processing, revealing potential applications in oncology and other therapeutic areas.[3][4] This technical guide provides an in-depth overview of the chemical properties, structure, and mechanisms of action of enoxacin hydrate, tailored for a scientific audience.
Chemical Properties and Structure
Enoxacin is a 1,8-naphthyridine derivative characterized by an ethyl group at the N1 position, a carboxyl group at the C3 position, an oxo group at the C4 position, a fluoro group at the C6 position, and a piperazin-1-yl group at the C7 position.[1] The hydrated form, enoxacin hydrate, is often a sesquihydrate.[5]
Physicochemical Properties
A summary of the key physicochemical properties of enoxacin and its hydrate form is presented in Table 1.
| Property | Value | References |
| Chemical Formula | C₁₅H₁₇FN₄O₃ (Enoxacin) | [1] |
| C₁₅H₁₇FN₄O₃ · 1.5H₂O (Enoxacin Sesquihydrate) | [5] | |
| Molecular Weight | 320.32 g/mol (Enoxacin) | [2] |
| 347.34 g/mol (Enoxacin Sesquihydrate) | [5] | |
| CAS Number | 74011-58-8 (Enoxacin) | [1] |
| 84294-96-2 (Enoxacin Hydrate) | [5] | |
| Melting Point | 220-224 °C | [2] |
| Solubility | DMSO: 45 mg/mL | |
| Water: 3.43 g/L | ||
| Appearance | White to off-white solid | [6] |
| Synonyms | Enoxacin sesquihydrate, AT-2266 hydrate, CI-919 hydrate | [3] |
Chemical Structure
The chemical structure of enoxacin hydrate is depicted below.
Caption: Chemical structure of enoxacin hydrate.
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method based on OECD 105)
The aqueous solubility of enoxacin hydrate can be determined using the shake-flask method, a standard protocol for assessing the solubility of chemical substances.
Methodology:
-
Preparation of Solutions: A supersaturated solution of enoxacin hydrate is prepared by adding an excess amount of the solid compound to a known volume of purified water (or a specified buffer system) in a glass flask.
-
Equilibration: The flask is sealed and agitated in a constant temperature water bath, typically at 25 °C ± 0.5 °C, for a sufficient period to reach equilibrium. A preliminary test is recommended to determine the appropriate equilibration time.
-
Phase Separation: After equilibration, the suspension is allowed to stand to permit phase separation. An aliquot of the aqueous phase is then withdrawn, ensuring no solid particles are transferred. This is typically achieved by centrifugation or filtration through a non-adsorptive filter.
-
Analysis: The concentration of enoxacin hydrate in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Replicates: The experiment is performed in triplicate to ensure the reproducibility of the results.
Determination of Melting Point (Differential Scanning Calorimetry - DSC)
The melting point of enoxacin hydrate can be accurately determined using Differential Scanning Calorimetry (DSC), which measures the heat flow into a sample as a function of temperature.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of enoxacin hydrate (typically 1-5 mg) is placed into an aluminum DSC pan. The pan is then hermetically sealed.
-
Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using certified reference standards (e.g., indium). An empty, sealed aluminum pan is used as a reference.
-
Thermal Program: The sample and reference pans are placed in the DSC cell. The temperature is then ramped at a constant heating rate, typically 10 °C/min, over a temperature range that encompasses the expected melting point.
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Analysis: The melting point is determined from the resulting thermogram. The onset temperature of the endothermic melting peak is typically reported as the melting point.
Mechanism of Action
Enoxacin hydrate exhibits a dual mechanism of action, targeting bacterial DNA replication and modulating miRNA processing.
Antibacterial Activity: Inhibition of DNA Gyrase and Topoisomerase IV
Enoxacin's primary antibacterial effect is achieved through the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][7][8] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[7]
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication.[8]
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of interlinked daughter DNA molecules following replication.[8]
By inhibiting these enzymes, enoxacin disrupts the normal topological state of bacterial DNA, leading to the cessation of DNA synthesis and ultimately, bacterial cell death.[9][10][11]
Caption: Enoxacin's antibacterial mechanism of action.
Modulation of microRNA Processing
In addition to its antibacterial properties, enoxacin has been identified as an activator of miRNA processing.[3][4] This activity is mediated through its interaction with the TAR RNA-binding protein 2 (TRBP), a component of the Dicer complex which is central to miRNA biogenesis.[3]
Enoxacin enhances the binding of TRBP to precursor miRNAs (pre-miRNAs), thereby facilitating their processing by the Dicer enzyme into mature miRNAs.[4] This leads to an upregulation of specific miRNA levels, which can have significant downstream effects on gene expression and cellular processes.[3] This mechanism has been implicated in the cancer-specific growth-inhibitory effects of enoxacin.[3]
References
- 1. img.antpedia.com [img.antpedia.com]
- 2. store.astm.org [store.astm.org]
- 3. store.astm.org [store.astm.org]
- 4. filab.fr [filab.fr]
- 5. Water Solubility | Scymaris [scymaris.com]
- 6. pure.au.dk [pure.au.dk]
- 7. oecd.org [oecd.org]
- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 9. scribd.com [scribd.com]
- 10. uspbpep.com [uspbpep.com]
- 11. mdpi.com [mdpi.com]
